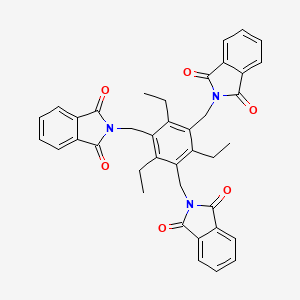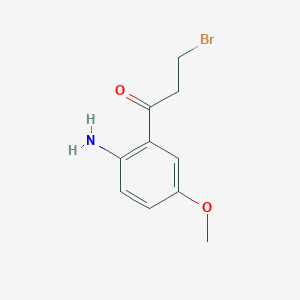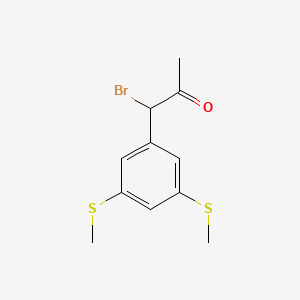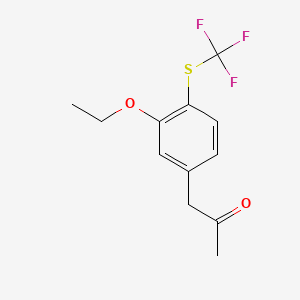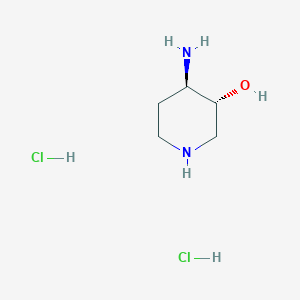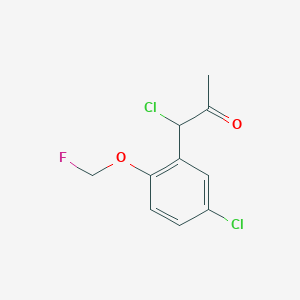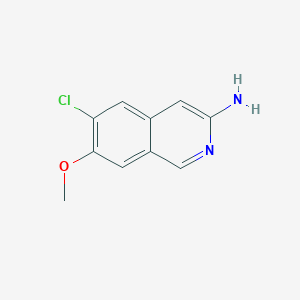
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . This compound features an iodine atom and a trifluoromethoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications.
Méthodes De Préparation
The synthesis of 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl derivative, which is then subjected to iodination and trifluoromethoxylation reactions.
Reaction Conditions: The iodination reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions. The trifluoromethoxylation is achieved using trifluoromethoxy reagents.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include organolithium or Grignard reagents for substitution, and oxidizing agents like potassium permanganate for oxidation.
Applications De Recherche Scientifique
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The iodine and trifluoromethoxy groups can interact with various enzymes and receptors.
Pathways Involved: The compound may modulate biochemical pathways by binding to specific sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Iodo-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Iodo-4-methoxyphenyl)propan-2-one: Contains a methoxy group instead of trifluoromethoxy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H8F3IO2 |
|---|---|
Poids moléculaire |
344.07 g/mol |
Nom IUPAC |
1-[2-iodo-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO2/c1-6(15)4-7-2-3-8(5-9(7)14)16-10(11,12)13/h2-3,5H,4H2,1H3 |
Clé InChI |
SPYUPOPDGIQXAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


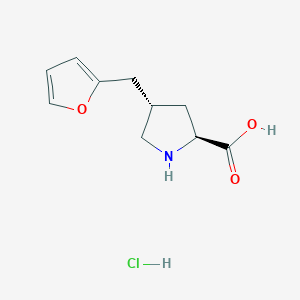
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
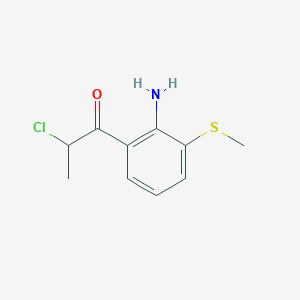
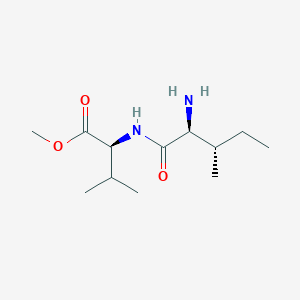
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
